molecular formula C23H21NO5 B14964608 2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

Cat. No.: B14964608
M. Wt: 391.4 g/mol
InChI Key: CFJNTCZDXZRHDA-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate typically involves multi-step organic reactions. One common method includes the esterification of phenylalanine with furan-2-ylcarbonyl chloride, followed by the introduction of the 2-(4-methylphenyl)-2-oxoethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of anhydrous solvents, catalysts such as aluminum chloride, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are used to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine in the presence of a Lewis

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate

InChI

InChI=1S/C23H21NO5/c1-16-9-11-18(12-10-16)20(25)15-29-23(27)19(14-17-6-3-2-4-7-17)24-22(26)21-8-5-13-28-21/h2-13,19H,14-15H2,1H3,(H,24,26)

InChI Key

CFJNTCZDXZRHDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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